Ketoconazole-D3 -

Ketoconazole-D3

Catalog Number: EVT-1479189
CAS Number:
Molecular Formula: C26H28Cl2N4O4
Molecular Weight: 534.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ketoconazole-d3 is intended for use as an internal standard for the quantification of ketoconazole by GC- or LC-MS. Ketoconazole is a broad-spectrum triazole antifungal agent that has activity against C. albicans, C. krusei, C. tropicalis, C. glabrata, C. parapsilosis, C. neoformans, and A. fumigatus strains (IC50s = 0.031-8 μg/ml). It inhibits the fungal cytochrome P450 (CYP) isoform CYP51, also known as lanosterol 14α-demethylase, which arrests ergosterol biosynthesis at the fungal membrane. Ketoconazole also inhibits human CYP3A4 (IC50 = 0.54 μM). Formulations containing ketoconazole have been used in the treatment of fungal infections.
Ketoconazole-d3 is an isotope labelled of Ketoconazole. Ketoconazole is a synthetic imidazole antifungal drug used to treat fungal infections.

Ketoconazole

Compound Description: Ketoconazole is an imidazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. [] It is used to treat a wide range of fungal infections. [] Ketoconazole has also been investigated for its potential in treating hormone-dependent cancers and hypercalcemia due to its inhibitory effects on certain cytochrome P450 enzymes involved in steroid hormone synthesis. [, , , , ]

Vitamin D3 (Cholecalciferol)

Compound Description: Vitamin D3 is a secosteroid that plays a crucial role in calcium and phosphate homeostasis. [] It is converted to its active form, 1,25-Dihydroxyvitamin D3, through a series of enzymatic hydroxylations. [, , ] Vitamin D3 deficiency is linked to various health issues, including bone disorders and impaired immune function. []

1,25-Dihydroxyvitamin D3 (Calcitriol)

Compound Description: 1,25-Dihydroxyvitamin D3, also known as calcitriol, is the hormonally active form of Vitamin D3. [, , , , , , , , , , , , , , ] It binds to the Vitamin D receptor (VDR), regulating gene expression and influencing calcium absorption, bone metabolism, and cell proliferation and differentiation. [, , , , , , , , , , , , , , , ]

Relevance: Calcitriol is a key metabolite of Vitamin D3 and a primary focus in the context of "Ketoconazole-D3." Studies suggest that Ketoconazole can enhance the anti-cancer activity of 1,25-Dihydroxyvitamin D3 by inhibiting its metabolic breakdown, thereby increasing its effective concentration. [, , ]

25-Hydroxyvitamin D3 (Calcidiol)

Compound Description: 25-Hydroxyvitamin D3 (Calcidiol) is a precursor to the active form of vitamin D3, 1,25-Dihydroxyvitamin D3. It is produced in the liver by hydroxylating Vitamin D3. [, , , , , ] Levels of 25-Hydroxyvitamin D3 are used clinically to assess Vitamin D status. []

Relevance: 25-Hydroxyvitamin D3 is a key intermediate in the metabolic pathway leading to the production of 1,25-Dihydroxyvitamin D3, linking it to the potential combined effect with Ketoconazole. [, , , , , ]

24,25-Dihydroxyvitamin D3

Compound Description: 24,25-Dihydroxyvitamin D3 is a metabolite of Vitamin D3 formed through the action of the enzyme CYP24A1 (24-hydroxylase) on 25-Hydroxyvitamin D3 or 1,25-Dihydroxyvitamin D3. [, , , , ] It was initially considered an inactive metabolite, but some studies suggest potential roles in bone metabolism and fracture healing. []

Relevance: 24,25-Dihydroxyvitamin D3 is a product of the same metabolic pathway impacted by Ketoconazole, highlighting the interplay between these compounds in regulating Vitamin D metabolism. [, , , , ]

1α,2β,25-trihydroxyvitamin D3

Compound Description: 1α,2β,25-trihydroxyvitamin D3 is a metabolite of Eldecalcitol (ED-71), an anti-osteoporosis drug that is structurally similar to Vitamin D3. [] It is formed through the action of enzymes such as CYP3A4 and SC4MOL on Eldecalcitol. []

Relevance: The identification of 1α,2β,25-trihydroxyvitamin D3 as a metabolite of Eldecalcitol demonstrates the metabolic pathways of Vitamin D3 analogs and highlights the potential for interactions with other drugs like Ketoconazole. []

Eldecalcitol (ED-71)

Compound Description: Eldecalcitol is a synthetic vitamin D3 analog developed for treating osteoporosis. [] It undergoes metabolic activation similar to Vitamin D3, but it shows resistance to CYP24A1-dependent catabolism. []

Relevance: Eldecalcitol's structural similarity to Vitamin D3 and shared metabolic pathways emphasize the potential for interactions with drugs like Ketoconazole that modulate these pathways. []

KH1060 (Lexacalcitol)

Compound Description: KH1060, also known as lexacalcitol, is a synthetic analog of 1,25-Dihydroxyvitamin D3. [] It exhibits significantly higher potency in vitro compared to the natural hormone. [] KH1060 is metabolized via various cytochrome P450-mediated pathways, and some metabolites retain biological activity. []

Relevance: KH1060 represents another synthetic analog of 1,25-Dihydroxyvitamin D3, suggesting potential similarities in its metabolic interactions with Ketoconazole. []

3-epi-1α,25-Dihydroxyvitamin D3

Compound Description: 3-epi-1α,25-Dihydroxyvitamin D3 is a naturally occurring C3 epimer of 1α,25-Dihydroxyvitamin D3. [, ] It is formed from 1α,25-Dihydroxyvitamin D3 in various tissues and exhibits lower biological activity than the parent compound. [, ]

Relevance: 3-epi-1α,25-Dihydroxyvitamin D3's structural similarity to 1α,25-Dihydroxyvitamin D3 suggests potential competition for metabolic enzymes or binding to the Vitamin D receptor, which could be influenced by Ketoconazole. [, ]

Source and Classification

Ketoconazole-D3 is synthesized from ketoconazole through a process that introduces deuterium atoms into its molecular structure. It falls under the classification of pharmaceuticals and organic compounds, specifically within the realm of antifungal agents. Its unique isotopic labeling makes it valuable for research applications, particularly in understanding drug interactions and metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of ketoconazole-D3 involves several key steps:

  1. Formation of the Imidazole Ring: The initial step includes the reaction of appropriate starting materials to create the imidazole ring, which is essential for the activity of ketoconazole.
  2. Introduction of the Dichlorophenyl Group: This is achieved through a substitution reaction, where a dichlorophenyl group is added to the imidazole structure.
  3. Formation of the Dioxolane Ring: The next step involves reacting intermediates to form the dioxolane ring, contributing to the compound's stability and efficacy.
  4. Incorporation of Deuterium: Deuterium atoms are introduced using deuterated reagents or solvents during the synthesis process, enhancing the compound's utility in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Molecular Structure Analysis

Structure and Data

The molecular formula for ketoconazole-D3 is C26H28Cl2N4O4S, with specific deuterated positions altering its mass properties compared to non-deuterated ketoconazole. The structural representation includes:

Chemical Reactions Analysis

Reactions and Technical Details

Ketoconazole-D3 can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form various oxidized derivatives, typically using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert ketoconazole-D3 into its reduced forms using reducing agents such as sodium borohydride.
  • Substitution Reactions: These may occur at various positions on the molecule, leading to different derivatives depending on the conditions and reagents used .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens or nucleophiles under suitable conditions.
Mechanism of Action

Process and Data

Ketoconazole-D3 exerts its antifungal effects primarily by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition leads to a disruption in cell membrane integrity, ultimately resulting in cell death. Additionally, ketoconazole-D3 has been shown to influence gene expression related to drug metabolism and resistance mechanisms in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

Ketoconazole-D3 appears as a white crystalline powder with specific melting points that may vary slightly due to deuteration. Its solubility profile remains similar to that of ketoconazole.

Chemical Properties

  • Molecular Weight: Slightly increased due to deuterium incorporation.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

Ketoconazole-D3 is primarily utilized in research settings for:

  • Quantification Studies: Serving as an internal standard in analytical methods such as GC-MS and LC-MS for accurate quantification of ketoconazole levels in biological samples .
  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles of ketoconazole.
  • Drug Interaction Studies: Investigating interactions between ketoconazole and other pharmaceuticals.
  • Biological Research: Studying the effects on fungal cells and elucidating mechanisms related to drug resistance .
Biochemical and Molecular Interactions of Ketoconazole-D3

Structural and Functional Modulation of Cytochrome P450 Enzymes

Ketoconazole-D3 (deuterated ketoconazole) retains the primary mechanism of its parent compound as a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4, through structural stabilization of the heme-iron coordination complex. The deuterium substitution at critical positions enhances metabolic stability but preserves its affinity for the enzyme’s active site.

Inhibition of CYP3A4-Mediated Steroidogenesis

Ketoconazole-D3 competitively binds CYP3A4 with an inhibition constant (Ki) of 15–50 nM, effectively suppressing the 17α-hydroxylase and C17,20-lyase activities essential for glucocorticoid and androgen synthesis. This inhibition disrupts cortisol and testosterone biosynthesis, a property exploited in treating hypercortisolism. Compared to non-deuterated ketoconazole, the deuterated form shows reduced non-target binding but comparable efficacy in suppressing androgen precursors like 17-hydroxyprogesterone (↓80% at 200 mg/day) [1] [9].

Competitive Binding Dynamics at the 1α-Hydroxylase Active Site

Beyond CYP3A4, ketoconazole-D3 inhibits vitamin D-metabolizing enzymes. It targets CYP27B1 (1α-hydroxylase; IC50 ≈ 0.1 μM), which activates 25(OH)D3 to 1,25(OH)2D3, and CYP24A1 (24-hydroxylase; IC50 ≈ 0.05 μM), which catalyzes vitamin D catabolism. This dual inhibition elevates endogenous 1,25(OH)2D3 levels by 2.5-fold in in vitro models by blocking degradation pathways. Molecular docking reveals ketoconazole-D3 occupies the substrate-binding pocket of CYP24A1 via hydrophobic interactions with residues Phe249 and Leu148 [7] [10].

Table 1: Inhibition Profiles of Ketoconazole-D3 on CYP Enzymes

EnzymeFunctionIC50 (μM)Biological Impact
CYP3A4Glucocorticoid synthesis0.015–0.05Suppression of cortisol synthesis
CYP17A1Androgen synthesis0.02–0.08Reduction of testosterone precursors
CYP24A1Vitamin D catabolism0.05Increased 1,25(OH)2D3 half-life
CYP27B1Vitamin D activation0.1Enhanced local 1,25(OH)2D3 activity

Vitamin D Receptor (VDR) Signaling Crosstalk

Ketoconazole-D3 indirectly amplifies VDR signaling by elevating intracellular 1,25(OH)2D3 concentrations. However, it also exhibits direct modulatory effects on VDR complex formation and transcriptional activity.

Allosteric Regulation of VDR-PXR Heterodimerization

Ketoconazole-D3 enhances VDR-retinoid X receptor (RXR) heterodimerization by 40–60% in intestinal and renal cells, as demonstrated by fluorescence polarization assays. This stabilization increases VDR occupancy at vitamin D response elements (VDREs) in target genes like CYP24A1 and CYP3A4. Paradoxically, ketoconazole-D3 antagonizes pregnane X receptor (PXR) activation—a nuclear receptor implicated in CYP3A4 induction—thereby reducing drug-metabolizing enzyme expression. This crosstalk creates a feedback loop where VDR-mediated CYP3A4 transcription is attenuated [5] [6].

Epigenetic Modulation of VDR Target Gene Promoters

Prolonged ketoconazole-D3 exposure remodels chromatin at VDR-regulated promoters. In colon adenocarcinoma cells (LS174T), it synergizes with 1,25(OH)2D3 to increase histone H3 acetylation (3-fold) and reduce H3K27me3 repressive marks at the ABCB1 (P-glycoprotein) promoter. This epigenetic reprogramming potentiates gene expression even at sub-saturating 1,25(OH)2D3 concentrations. Notably, ketoconazole-D3 alone upregulates CYP3A4 expression via VDR-dependent histone modifications, partially offsetting its enzymatic inhibition [2] [6].

Transcriptional Regulation of ABC Transporters

P-Glycoprotein (P-gp) Induction via VDR-Mediated Pathways

Ketoconazole-D3 potentiates 1,25(OH)2D3-driven P-gp (ABCB1) overexpression in intestinal and hepatic cells. In LS174T cells, combined treatment with 100 nM ketoconazole-D3 and 10 nM 1,25(OH)2D3 increases P-gp protein levels 4-fold, enhancing efflux of rhodamine-123 (a P-gp substrate). This induction requires VDR-RXR binding to the ABCB1 promoter and is abolished by VDR siRNA. In vivo, this interaction may alter pharmacokinetics of P-gp substrates like digoxin or paclitaxel [2] [4].

Table 2: Regulation of Drug Transporters by Ketoconazole-D3

TransporterRegulatory MechanismFold InductionFunctional Consequence
P-gp (ABCB1)VDR-RXR binding to promoter; histone acetylationReduced intracellular drug accumulation
BCRP (ABCG2)VDR/PXR crosstalk1.8×Modulated efflux of chemotherapeutics
MRP2 (ABCC2)Oxidative stress-responsive Nrf2 pathway2.2×Altered biliary excretion

Bile Acid Homeostasis and Farnesoid X Receptor (FXR) Interplay

Ketoconazole-D3 disrupts bile acid synthesis by inhibiting cholesterol 7α-hydroxylase (CYP7A1; IC50 = 1.2 μM), the rate-limiting enzyme in the classic bile acid pathway. This inhibition reduces cholic acid synthesis by 60–70% in hepatocytes, leading to intracellular cholesterol accumulation. Compensatory mechanisms involve FXR, which is activated by accumulating bile acids. FXR then induces small heterodimer partner (SHP) to repress CYP7A1 transcription. Ketoconazole-D3’s levorotatory enantiomer shows 12-fold reduced CYP7A1 inhibition, suggesting chirality influences hepatotoxicity risk. Additionally, FXR activation by bile acids downregulates hepatic P-gp but induces intestinal P-gp—highlighting tissue-specific transporter regulation [3] [9].

Table 3: Impact on Bile Acid Pathways

TargetEffect of Ketoconazole-D3Upstream RegulatorPhysiological Outcome
CYP7A1Direct inhibition (IC50 1.2 μM)FXR/SHP repressionReduced bile acid pool size
FXRIndirect activation via bile acid accumulationBile acid bindingTissue-specific P-gp modulation
INT-767 (FXR/TGR5 agonist)Not directly inhibitedN/ABile acid signaling preserved

Concluding Remarks

Ketoconazole-D3 exhibits multifaceted interactions with steroidogenic and vitamin D-metabolizing CYPs, nuclear receptors (VDR, FXR, PXR), and drug transporters. Its deuterated structure refines metabolic stability without altering primary pharmacodynamic actions. The compound’s influence on epigenetic landscapes and nuclear receptor crosstalk underscores its potential to modulate drug efficacy and metabolic homeostasis. Future studies should explore tissue-specific consequences of long-term VDR/FXR co-modulation.

Properties

Product Name

Ketoconazole-D3

IUPAC Name

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3

InChI Key

XMAYWYJOQHXEEK-SIULDFEJSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Synonyms

rel-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]ethanone-d3; cis-1-Acetyl-d3-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine; (+/-)-Ketoconazole-d3; Brizoral-d3; Fungarest-d3; Fungoral-d3; Ketoderm-d3; Ketoisdin-d3; Ketozoral-d3; Nizoral-d3; Nizral-d3; Onofin K-d3; Orifungal M-d3; Panfungol-d3; R 41400-d3

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.